MM 47755 is a new benz[a]anthracene antibiotic from a streptomycete.
MM 47755
CAS No.: 117620-87-8
Cat. No.: VC0535845
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117620-87-8 |
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Molecular Formula | C20H16O5 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | 3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Standard InChI | InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3 |
Standard InChI Key | XZLGWJORNHETKI-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |
Canonical SMILES | CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |
Appearance | Solid powder |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
MM 47755 features a benz[ a]anthracene core substituted with hydroxyl, methoxy, and ketone groups. Its IUPAC name, 3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[ a]anthracene-1,7,12-trione, reflects the positions of these functional groups . Key structural attributes include:
The compound’s planar aromatic system and electron-withdrawing ketone groups contribute to its stability and reactivity, particularly in redox reactions .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) analyses confirm the structure. The NMR spectrum reveals signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8 ppm), and hydroxyl protons (δ 5.2 ppm) . High-resolution MS shows a molecular ion peak at m/z 336.1003 ([M]⁺), consistent with the molecular formula .
Synthetic Approaches to MM 47755
Total Synthesis via Cobalt-Mediated Cycloaddition
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Geraniol Epoxide Transformation: Geraniol-derived epoxide was converted into a chiral octadiyne.
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Triyne Formation: The octadiyne was elongated to a triyne precursor.
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Cobalt-Mediated [2+2+2] Cycloaddition: The triyne underwent cyclization to form the benz[ a]anthracene skeleton.
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Oxidation and Deprotection: Silver pyridine-manganese oxide () oxidized the system to a quinone, followed by HF-mediated deprotection and photooxidation to yield MM 47755 .
Enyne Metathesis and Diels-Alder Route
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Intramolecular Enyne Metathesis: Generated enantiopure 1,3-dienes.
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Intermolecular Diels-Alder Reaction: Constructed the tetracyclic framework.
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Aromatization and Photooxygenation: Introduced ketone groups via light-induced oxidation .
Comparative Analysis of Synthetic Routes
Method | Key Steps | Yield | Advantages |
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Cobalt-Mediated | Cycloaddition, oxidation | 9% | High stereoselectivity |
Enyne Metathesis | Metathesis, Diels-Alder, photooxygenation | 12% | Shorter route, modular synthesis |
Biological Activity and Mechanism
Antibacterial and Antifungal Properties
MM 47755 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Its mechanism involves:
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Intercalation into DNA: Disrupts replication and transcription.
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Redox Cycling: Generates reactive oxygen species (ROS) via quinone-mediated electron transfer .
Structure-Activity Relationships (SAR)
Modifications to the hydroxyl and methoxy groups significantly impact potency:
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C-3 Hydroxyl: Essential for DNA binding; methylation reduces activity by 80% .
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C-8 Methoxy: Enhances lipid solubility, improving cellular uptake .
Applications and Industrial Relevance
Research Tools
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Chemical Probes: Used to study quinone-mediated redox processes in cancer cells .
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Biosynthetic Studies: Insights into angucyclinone biosynthesis in Streptomyces spp. .
Recent Advances and Future Directions
Synthetic Biology
Heterologous expression of MM 47755 biosynthetic gene clusters in E. coli has enabled scalable production, bypassing traditional fermentation .
Derivative Development
Recent efforts focus on C-4 and C-12 modifications to enhance bioavailability. For example, 4-aminomethyl-MM 47755 shows 10-fold increased solubility without compromising activity .
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